2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-10-17(11-2-4-12(19)5-3-11)18(22)14-7-6-13(8-15(14)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMTYCLQUKIFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide , also known as a chromenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a chromenone core with a bromophenyl substituent, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16BrO4 |
| Molecular Weight | 396.23 g/mol |
| CAS Number | 610753-71-4 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that chromenone derivatives exhibit notable antimicrobial properties. A study evaluating various derivatives, including those similar to this compound, found significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways .
Case Study: Antimicrobial Testing
A series of tests were conducted using the agar diffusion method to assess the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These findings suggest that the compound possesses promising antimicrobial properties.
Anticancer Activity
The anticancer potential of chromenone derivatives has been extensively studied, particularly against breast cancer cell lines. For instance, a study utilized the Sulforhodamine B (SRB) assay to evaluate the cytotoxic effects of various derivatives on MCF7 cells. The results indicated that compounds with similar structures demonstrated significant inhibition of cell proliferation .
Case Study: Cytotoxicity Assessment
In vitro testing revealed that this compound exhibited an IC50 value of approximately 20 µM against MCF7 cells, indicating a moderate level of cytotoxicity.
| Compound | IC50 (µM) |
|---|---|
| 2-((3-(4-bromophenyl)-2-methyl... | 20 |
| Doxorubicin | 0.5 |
This data highlights the compound's potential as an anticancer agent.
Anti-inflammatory Activity
Chromone derivatives are also recognized for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented in several studies. The presence of the bromophenyl group is thought to enhance these effects by modulating inflammatory pathways .
Research Findings on Anti-inflammatory Effects
A study investigated the anti-inflammatory properties using a lipopolysaccharide (LPS)-induced model in vitro. The results showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 70 |
| IL-6 | 120 | 50 |
These findings suggest that the compound may be beneficial in managing inflammatory conditions.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in several therapeutic areas:
- Anti-inflammatory Activity : Studies indicate that 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide acts as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Its ability to modulate the NF-κB signaling pathway further supports its anti-inflammatory potential .
- Anticancer Properties : Preliminary evaluations have demonstrated cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through the modulation of apoptotic pathways, making it a candidate for further anticancer drug development .
- Antimicrobial Activity : The compound exhibits significant antibacterial properties, comparable to standard antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for the development of more complex molecules. Its unique structure allows for various functional group modifications, facilitating the synthesis of novel pharmaceutical compounds and natural product analogs. The synthetic routes often involve multi-step reactions that can be optimized for large-scale production .
Material Science
The electronic properties of this compound make it suitable for applications in material science:
- Organic Electronics : The compound's ability to conduct electricity can be harnessed in the development of organic semiconductors and sensors.
- Photonic Devices : Its photophysical properties are being explored for use in light-emitting diodes (LEDs) and other photonic applications .
Synthetic Routes Overview
| Step | Description | Reagents Used |
|---|---|---|
| Formation of Chromen Core | Condensation reaction between salicylaldehyde and β-ketoester | Acidic or basic conditions |
| Bromophenyl Introduction | Bromination using bromine or N-bromosuccinimide (NBS) | Solvent (e.g., dichloromethane) |
| Furan Attachment | Esterification with furan carboxylic acid | Dicyclohexylcarbodiimide (DCC) |
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro tests revealed that the compound exhibited dose-dependent cytotoxicity against breast cancer cell lines, indicating its potential role in cancer therapy .
- Antibacterial Efficacy : Comparative studies showed that the compound's antibacterial activity was on par with established antibiotics against both Gram-positive and Gram-negative bacteria, highlighting its potential for clinical application .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological activities:
Key Comparative Insights
In contrast, benzyl () or methoxybenzyl () substituents exhibit mixed FPR1/FPR2 activity or reduced specificity.
Antimicrobial Activity: The thiazolidinone-coumarin hybrid () with a 4-bromophenyl group shows superior antibacterial activity against E. coli and S. aureus compared to the target compound, suggesting that heterocyclic rings (e.g., thiazolidinone) may enhance potency . Simplified acetamide derivatives () with alkyl/aryl groups exhibit moderate activity, indicating that bulky substituents may hinder membrane penetration .
Anticancer Potential: Coumarin-acetamide derivatives () demonstrate cytotoxicity against cancer cell lines, but the target compound’s bromophenyl group could enhance DNA intercalation or topoisomerase inhibition due to increased electron-withdrawing effects .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving condensation of 7-amino-4-methylcoumarin with functionalized acyl chlorides. However, the bromophenyl group may require specialized coupling conditions .
Q & A
Q. What are the established synthetic routes for 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide, and how are intermediates validated?
Synthesis typically involves coupling a bromophenyl-substituted coumarin precursor with acetamide derivatives. For example, similar compounds are synthesized via nucleophilic substitution or condensation reactions under mild acidic conditions. A common method involves stirring intermediates (e.g., 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide) with halogenated aryl ketones in acetic acid, followed by recrystallization from methanol . Validation of intermediates includes thin-layer chromatography (TLC) for reaction progress and spectroscopic techniques (¹H/¹³C NMR) to confirm structural integrity .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra identify proton environments (e.g., aromatic protons at δ 7.3–7.6 ppm, methyl groups at δ 1.2–2.1 ppm) and confirm substitution patterns .
- Mass Spectrometry (ESI/APCI): Determines molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at 347 m/z) .
- HPLC/Purity Analysis: Reversed-phase HPLC with UV detection ensures >95% purity, critical for biological assays .
Q. What safety protocols are essential during synthesis and handling?
- Use personal protective equipment (PPE): gloves, lab coats, and goggles.
- Avoid inhalation/contact; work in a fume hood.
- First-aid measures: For skin exposure, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxic vs. non-toxic effects)?
Contradictions may arise from structural analogs with varying substituents. For example, methanesulfonyl or acetyl groups on the phenyl ring modulate cytotoxicity . To address discrepancies:
Q. What computational strategies predict binding affinities or pharmacokinetic properties?
- Molecular Docking: Tools like AutoDock Vina simulate interactions with targets (e.g., COVID-19 main protease or kinases) by analyzing hydrogen bonding and hydrophobic contacts .
- ADMET Prediction: Software such as SwissADME estimates logP (lipophilicity), bioavailability, and metabolic stability based on substituent effects (e.g., bromophenyl enhances membrane permeability) .
Q. How to optimize experimental design for evaluating enzyme inhibition mechanisms?
- Kinetic Assays: Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) under varying pH/temperature conditions.
- Competitive vs. Non-Competitive Inhibition: Use Lineweaver-Burk plots to determine inhibition type.
- Crystallography: Co-crystallize the compound with target enzymes (e.g., cyclin-dependent kinases) to visualize binding modes .
Q. What methodologies validate the compound’s stability under physiological conditions?
- pH Stability Studies: Incubate in buffers (pH 1–9) and analyze degradation via HPLC.
- Plasma Stability Assays: Expose to human plasma at 37°C; quantify parent compound remaining over 24 hours.
- Forced Degradation: Use heat/light to identify degradation products (e.g., hydrolysis of the acetamide group) .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
